Tetrakis(ethylmethylamino)silane
Overview
Description
Tetrakis(ethylmethylamino)silane: is an organosilicon compound with the molecular formula C12H32N4Si . It is a colorless liquid that is primarily used as a precursor in the deposition of silicon-containing thin films. This compound is notable for its non-aqueous solubility and is often utilized in applications requiring high purity and precise control over film composition .
Mechanism of Action
Target of Action
Tetrakis(ethylmethylamino)silane (TEMAS) is primarily used as a chemical intermediate . Its primary targets are the chemical reactions it participates in, often serving as a precursor or reactant in various chemical synthesis processes .
Mode of Action
The exact mode of action of TEMAS depends on the specific chemical reaction it is involved in. As a chemical intermediate, it interacts with other reactants under specific conditions to facilitate the formation of desired products .
Pharmacokinetics
It is primarily used in industrial or research settings rather than in biological systems .
Result of Action
The result of TEMAS’s action is the successful progression of the chemical reactions it is involved in, leading to the formation of the desired end products .
Action Environment
The action, efficacy, and stability of TEMAS can be influenced by various environmental factors. For instance, it is known to be moisture sensitive , meaning its stability and reactivity can be affected by the presence of water. Additionally, safety data suggests that it may release flammable gases when in contact with water . Therefore, it is typically handled and stored under inert gas and protected from moisture .
Biochemical Analysis
Biochemical Properties
Tetrakis(ethylmethylamino)silane plays a significant role in biochemical reactions, particularly in the field of semiconductor fabrication. It is used as a precursor for atomic layer deposition (ALD) of thin films, such as hafnium oxide (HfO₂), due to its low boiling point and reactivity with water and ozone . In biochemical contexts, this compound interacts with various enzymes and proteins, facilitating the formation of stable thin films on substrates. These interactions are crucial for the deposition process, ensuring uniform and high-quality film formation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily observed in its application in semiconductor fabrication. It influences cell function by interacting with cell signaling pathways and gene expression mechanisms. The compound’s reactivity with water and ozone leads to the formation of thin films that can affect cellular metabolism and other cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a precursor in the ALD process, where it undergoes chemical reactions to form thin films on substrates. These reactions involve the activation and inhibition of specific enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form stable bonds with other molecules is essential for its role in thin film deposition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is moisture-sensitive and reacts slowly with water, which can affect its long-term stability and efficacy in biochemical applications . Studies have shown that prolonged exposure to moisture can lead to the formation of dimethylamine, which may have additional effects on cellular function . Therefore, it is crucial to handle and store the compound under controlled conditions to maintain its stability and effectiveness .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic or adverse effects. At high doses, it can cause severe skin burns, eye damage, and respiratory tract irritation . These toxic effects highlight the importance of careful dosage control and monitoring in experimental settings to avoid potential harm to animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role as a precursor in thin film deposition. The compound interacts with enzymes and cofactors that facilitate its conversion into stable thin films on substrates . These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical processes in which the compound is involved .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to form stable bonds with other molecules also affects its transport and distribution properties .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals are crucial for the compound’s activity and function in biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(ethylmethylamino)silane can be synthesized through the reaction of silicon tetrachloride with ethylmethylamine. The reaction typically occurs under an inert atmosphere to prevent moisture from interfering with the process. The general reaction is as follows:
SiCl4+4H2NCH2CH3→Si[N(CH3CH2)2]4+4HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where silicon tetrachloride and ethylmethylamine are combined under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants .
Chemical Reactions Analysis
Types of Reactions: Tetrakis(ethylmethylamino)silane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form silicon dioxide and other silicon-containing compounds.
Substitution: The ethylmethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and ozone.
Substitution: Reagents such as halogens or other amines can be used for substitution reactions.
Major Products:
Oxidation: Silicon dioxide (SiO2) is a major product.
Substitution: Various substituted silanes depending on the reagents used
Scientific Research Applications
Chemistry: Tetrakis(ethylmethylamino)silane is used as a precursor in the chemical vapor deposition (CVD) of silicon-containing thin films. These films are essential in the semiconductor industry for the fabrication of electronic devices.
Biology and Medicine: While its primary applications are in materials science, there is ongoing research into its potential use in biomedical devices due to its ability to form biocompatible silicon-based coatings.
Industry: In addition to its use in the semiconductor industry, this compound is also employed in the production of solar cells and other photovoltaic devices.
Comparison with Similar Compounds
- Tetrakis(dimethylamino)silane
- Tetrakis(diethylamino)silane
- Bis(ethylmethylamino)silane
Comparison: Tetrakis(ethylmethylamino)silane is unique in its balance of volatility and stability, making it particularly suitable for chemical vapor deposition processes. Compared to tetrakis(dimethylamino)silane, it has a slightly higher boiling point, which can be advantageous in certain deposition conditions. Its ethylmethylamino groups provide a balance between reactivity and stability, making it a versatile precursor for various applications .
Properties
IUPAC Name |
N-methyl-N-tris[ethyl(methyl)amino]silylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H32N4Si/c1-9-13(5)17(14(6)10-2,15(7)11-3)16(8)12-4/h9-12H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBZMPMVOIEPQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)[Si](N(C)CC)(N(C)CC)N(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32N4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405170 | |
Record name | TETRAKIS(ETHYLMETHYLAMINO)SILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477284-75-6 | |
Record name | TETRAKIS(ETHYLMETHYLAMINO)SILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrakis(ethylmethylamino)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.